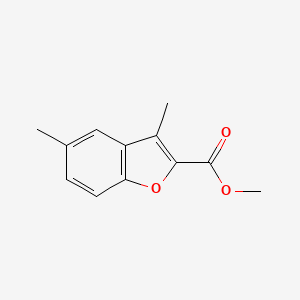
Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. . This compound, in particular, is characterized by its benzofuran ring structure with methyl groups at the 3 and 5 positions and a carboxylate ester group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,5-dimethyl-1-benzofuran-2-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed coupling reactions, can also be employed in the synthesis .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3,5-dimethyl-1-benzofuran-2-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit specific enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with potential anticancer properties.
Uniqueness: Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 3 and 5 positions and a carboxylate ester group at the 2 position distinguishes it from other benzofuran derivatives .
Biological Activity
Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate is a compound within the benzofuran family, noted for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article delves into its synthesis, biological evaluations, and various pharmacological effects supported by recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of C11H12O3 and a molecular weight of approximately 220.22 g/mol. Its structure features a benzofuran ring with two methyl groups at positions 3 and 5, along with a carboxylate ester functional group. This unique substitution pattern may influence its biological activities compared to other benzofuran derivatives.
Synthesis Methods
The synthesis of this compound can be achieved through various synthetic routes, including:
- Friedel-Crafts Acylation : Utilizing acyl chlorides in the presence of Lewis acids.
- Refluxing with Methyl Ester Precursors : Involving methyl esters and appropriate catalysts to facilitate the formation of the benzofuran structure.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to this compound have shown IC50 values ranging from <0.01 to 73.4 µM across multiple cancer cell lines, indicating potent activity against breast cancer (MCF-7) and leukemia cell lines .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspases (caspase 3/7), leading to an increase in apoptotic markers such as Bax and a decrease in anti-apoptotic Bcl-2 levels .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | <0.01 | Apoptosis induction |
| MV4–11 | Varies | DNA interaction |
Case Studies and Research Findings
Several studies have highlighted the biological potential of benzofuran derivatives, including this compound:
- Study on Apoptotic Mechanisms : A study demonstrated that certain benzofurans activated caspases significantly more than traditional chemotherapeutics like doxorubicin, suggesting enhanced efficacy in inducing apoptosis in cancer cells .
- DNA Interaction Studies : Research indicated that these compounds could intercalate with DNA, inhibiting its cleavage by endonucleases, which may contribute to their cytotoxic effects .
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 3,5-dimethyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H12O3/c1-7-4-5-10-9(6-7)8(2)11(15-10)12(13)14-3/h4-6H,1-3H3 |
InChI Key |
CBRBQHZHOYCFFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















